![molecular formula C18H25N5O2 B2714640 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide CAS No. 2034201-17-5](/img/structure/B2714640.png)
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which can impart unique chemical and biological properties. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and materials science due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide” typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the isoxazole ring, followed by their coupling to form the final product. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the piperidine ring: This can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Formation of the isoxazole ring: This can be synthesized through the reaction of nitrile oxides with alkenes or alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups or other functional groups within the molecule, resulting in the formation of alcohols or amines.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to heteroatoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound may have a wide range of applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: Investigation of its biological activities, such as anti-inflammatory, analgesic, or anticancer properties.
Materials Science: Use in the development of new materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, it may interact with receptors or ion channels, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5-phenyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
- N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
Uniqueness
The uniqueness of “N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide” lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to similar compounds. The presence of the cyclopropyl group, for example, may enhance its binding affinity to certain biological targets or alter its metabolic stability.
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-11-15(12(2)25-22-11)9-18(24)19-14-5-7-23(8-6-14)17-10-16(20-21-17)13-3-4-13/h10,13-14H,3-9H2,1-2H3,(H,19,24)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCCEAMSPJORPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
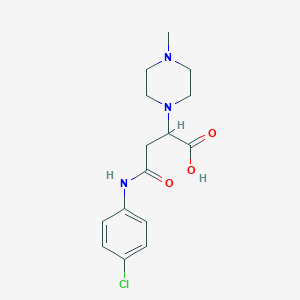
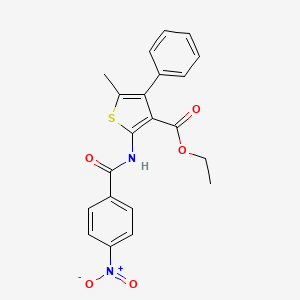
![N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2714562.png)
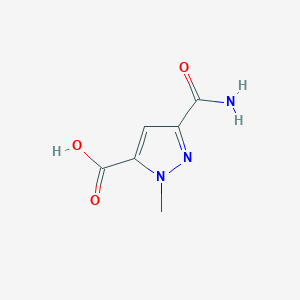
![3-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2714567.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2714569.png)
![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)
![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)
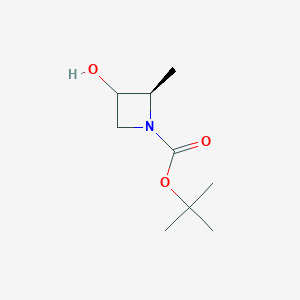
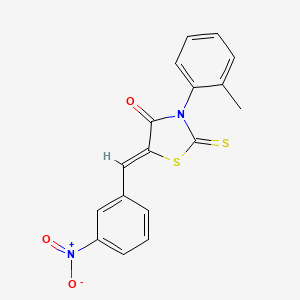
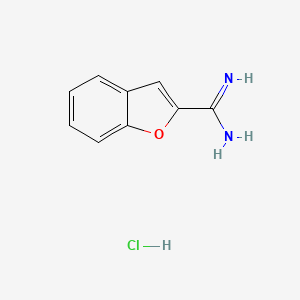
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2714578.png)
![2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2714579.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2714580.png)
